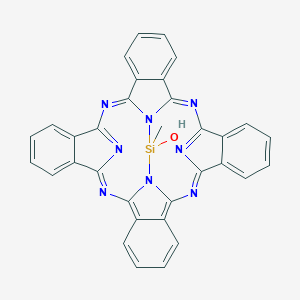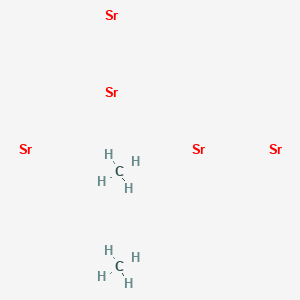
Bis(trichloromethyl) disulfide
Descripción general
Descripción
Bis(trichloromethyl) disulfide is an organosulfur compound with the molecular formula C₂Cl₆S₂. It is characterized by the presence of two trichloromethyl groups attached to a disulfide linkage. This compound is known for its reactivity and has found applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(trichloromethyl) disulfide can be synthesized through the reaction of carbon disulfide with chlorine in the presence of a catalyst. The reaction typically proceeds as follows:
CS2+3Cl2→CCl3S2CCl3
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of carbon disulfide. The process involves the use of chlorine gas and a suitable catalyst to facilitate the reaction. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfonyl chlorides.
Reduction: It can be reduced to form thiols or other sulfur-containing compounds.
Substitution: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Sulfonyl chlorides
Reduction: Thiols
Substitution: Various substituted organosulfur compounds
Aplicaciones Científicas De Investigación
Bis(trichloromethyl) disulfide has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfenamides, sulfinamides, and sulfonamides.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug design and discovery, particularly in the development of sulfur-containing pharmaceuticals.
Industry: It is used in the production of pesticides and other agrochemicals due to its reactivity and effectiveness.
Mecanismo De Acción
The mechanism of action of bis(trichloromethyl) disulfide involves the formation of reactive intermediates that can interact with various molecular targets. For example, in biological systems, it can form disulfide bonds with proteins, affecting their structure and function. The compound’s reactivity is primarily due to the presence of the trichloromethyl groups and the disulfide linkage, which can undergo various chemical transformations.
Comparación Con Compuestos Similares
Bis(trichloromethyl) sulfone: Similar in structure but contains a sulfone group instead of a disulfide linkage.
Trichloromethyl sulfenyl chloride: Contains a sulfenyl chloride group instead of a disulfide linkage.
Trichloromethyl thiol: Contains a thiol group instead of a disulfide linkage.
Uniqueness: Bis(trichloromethyl) disulfide is unique due to its specific combination of trichloromethyl groups and a disulfide linkage, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring strong oxidizing or reducing agents.
Propiedades
IUPAC Name |
trichloro-(trichloromethyldisulfanyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl6S2/c3-1(4,5)9-10-2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOLLCFJWFCTMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SSC(Cl)(Cl)Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164708 | |
| Record name | Bis(trichloromethyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15110-08-4 | |
| Record name | Bis(trichloromethyl) disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015110084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(trichloromethyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(TRICHLOROMETHYL) DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5495X6Z2I9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)







